molecular formula C14H9F3O2 B581562 2-Formyl-6-(4-trifluoromethylphenyl)phenol CAS No. 1261995-54-3

2-Formyl-6-(4-trifluoromethylphenyl)phenol

Cat. No.: B581562
CAS No.: 1261995-54-3
M. Wt: 266.219
InChI Key: WADPPFMGFAJDQJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(4-trifluoromethylphenyl)phenol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques and quality control measures is essential to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(4-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a formyl group and a trifluoromethyl group on the phenolic ring.

Biological Activity

2-Formyl-6-(4-trifluoromethylphenyl)phenol is an aromatic compound characterized by its phenolic structure, which includes a formyl group and a trifluoromethyl-substituted phenyl group. Its molecular formula is C15H11F3O3, with a molecular weight of approximately 296.24 g/mol. The unique trifluoromethyl group enhances its chemical reactivity and potential biological activity, making it a subject of interest in various fields, particularly medicinal chemistry.

The presence of the formyl and trifluoromethyl groups significantly influences the compound's reactivity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's lipophilicity and metabolic stability, thus improving membrane permeability and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and other tumor models .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

The mechanism of action for this compound likely involves interactions with specific molecular targets. The trifluoromethyl group enhances hydrogen bonding and other non-covalent interactions with biological molecules, potentially increasing binding affinity to enzyme targets. This can modulate various biochemical pathways, leading to observed biological effects .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
2-Hydroxy-5-trifluoromethylbenzaldehydeC8H6F3OSimpler structure, lacks phenolic OH
4-TrifluoromethylphenolC7H4F3ONo formyl group, primarily a phenolic compound
2-HydroxybenzaldehydeC7H6OLacks trifluoromethyl group

The combination of both the formyl and trifluoromethyl groups in this compound distinguishes it from other compounds, granting it enhanced reactivity and potential biological activity.

Case Studies

  • Antimicrobial Testing : In a study evaluating the antimicrobial properties of fluorinated phenolic compounds, this compound showed significant inhibition against Gram-positive bacteria. The study employed serial dilution methods to determine minimum inhibitory concentrations (MICs) against various strains.
  • Cytotoxicity Assays : A series of in vitro assays were conducted to assess the cytotoxic effects of the compound on MCF-7 cells. Results indicated that at certain concentrations, there was a notable decrease in cell viability, suggesting potential as an anticancer agent .
  • Enzyme Inhibition Studies : The compound was subjected to enzyme kinetics studies to evaluate its inhibitory effect on COX enzymes. The results showed competitive inhibition with IC50 values comparable to known inhibitors, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

2-hydroxy-3-[4-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-6-4-9(5-7-11)12-3-1-2-10(8-18)13(12)19/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADPPFMGFAJDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685274
Record name 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-54-3
Record name 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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